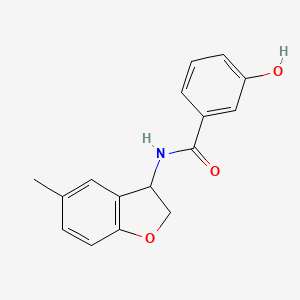![molecular formula C12H9Cl2NO2S B7632649 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol, also known as DMSO2-py, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfone derivative of phenol and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which may reduce the risk of off-target effects. However, one limitation of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. One potential direction is the development of new synthesis methods that can increase the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol and its potential applications in various scientific research fields. Finally, the development of new analogs of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol may lead to the discovery of compounds with improved efficacy and specificity.
Synthesis Methods
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol involves the reaction of 3,5-dichloro-2-bromopyridine with sodium phenoxide in the presence of dimethyl sulfoxide (DMSO) and sulfur. The resulting compound is then oxidized with hydrogen peroxide to yield 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. This method has been reported to have a yield of 62% and purity of 99%.
Scientific Research Applications
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
properties
IUPAC Name |
4-[(3,5-dichloropyridin-2-yl)methylsulfinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-5-11(14)12(15-6-8)7-18(17)10-3-1-9(16)2-4-10/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXYVQYTJXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)CC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)

![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)